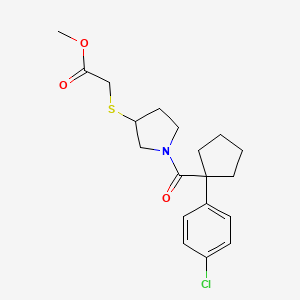

![molecular formula C21H21ClN2O3 B2927814 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 896071-08-2](/img/structure/B2927814.png)

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is a highly valuable building block in organic synthesis . It has been used in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates .Molecular Structure Analysis

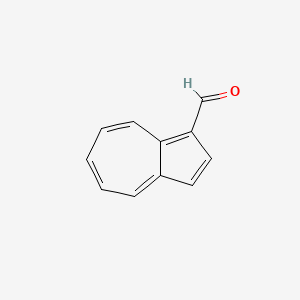

The molecular structure of this compound includes a piperazine ring where the nitrogen ring atom carries an aryl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound include protodeboronation of alkyl boronic esters . This compound has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Scientific Research Applications

Anti-inflammatory and Antimicrobial Activities

A study has synthesized and evaluated a series of novel piperazine derivatives of flavone, including compounds structurally related to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, for their anti-inflammatory and antimicrobial properties. These compounds showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines TNF-α and IL-6, and potent antimicrobial activity against various bacterial and fungal strains, outperforming standard drugs like dexamethasone, ciprofloxacin, and miconazole in certain tests (Hatnapure et al., 2012).

Anticonvulsant Activity

New kojic acid derivatives structurally akin to this compound have been synthesized and tested for their potential as anticonvulsant compounds. The study indicates significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizures, showcasing the therapeutic potential of such compounds without notable neurotoxicity (Aytemir et al., 2010).

Antimicrobial and Antibacterial Properties

Research on novel piperazine linked methylene-bis-coumarins, with structural similarities to the mentioned compound, demonstrates significant antibacterial activity against human pathogenic strains. These compounds, especially those with certain phenyl moieties on the piperazine ring, displayed potent inhibitory effects towards a variety of bacterial strains, indicating their potential as effective antimicrobial agents (Nagaraj et al., 2019).

Antitumor Activity

A study on cinnamide derivatives, which are structurally related to this compound, explored their crystal structures and anti-ischemic activities. These compounds have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and have shown protective effects on cerebral infarction, highlighting their potential in antitumor and neuroprotective therapies (Zhong et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases like Alzheimer’s, where acetylcholine deficiency is a key factor . The compound exhibits competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

By inhibiting AChE and BChE, the compound affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The increase in acetylcholine levels can enhance cholinergic transmission, potentially improving cognitive functions in patients with neurodegenerative diseases .

Result of Action

The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, which may improve cognitive functions in patients with neurodegenerative diseases like Alzheimer’s .

Future Directions

Biochemical Analysis

Biochemical Properties

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. The interaction is characterized by competitive inhibition, where this compound binds to the active site of the enzyme, preventing acetylcholine from accessing it

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This elevation in acetylcholine can enhance cholinergic signaling, potentially improving cognitive functions . Moreover, this compound has been observed to affect gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of acetylcholine . This binding interaction is facilitated by hydrophobic interactions and hydrogen bonding between the compound and amino acid residues within the enzyme’s active site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of genes involved in neurotransmission and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged increases in acetylcholine levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and potential cognitive benefits . At high doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity, as observed in some animal studies. These adverse effects highlight the importance of determining an optimal therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially altering energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or facilitated transport, depending on its concentration and the presence of transport proteins . Once inside the cell, it may localize to specific organelles or compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications, such as phosphorylation or glycosylation, may influence its localization and stability, directing it to specific cellular compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.

Properties

IUPAC Name |

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAWGABLPXPHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

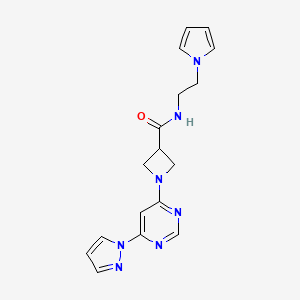

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

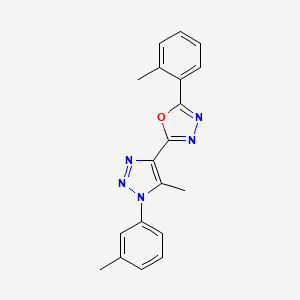

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

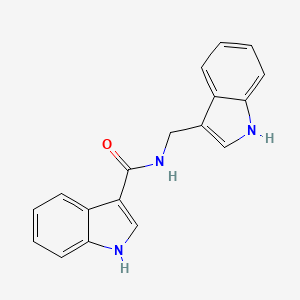

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)